Methyl 6-bromo-4-chloronicotinate
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Overview
Description
“Methyl 6-bromo-4-chloronicotinate” is a chemical compound with the molecular formula C7H5BrClNO2 . It is a solid substance and has a molecular weight of 250.48 .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-4-chloronicotinate” is 1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms, but not its three-dimensional structure.Physical And Chemical Properties Analysis
“Methyl 6-bromo-4-chloronicotinate” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Molecular and Electronic Structures
Methyl 6-bromo-4-chloronicotinate has been the focus of studies investigating the molecular and electronic structures of related compounds. These studies involve characterizing compounds through X-ray single crystal diffraction, FT-IR, UV-Vis, and NMR spectroscopic techniques, as well as density functional theory calculations. Such research provides insights into the stability, reactivity, and physical properties of these compounds, which are crucial for their potential applications in various scientific fields (Kırca, Kaştaş, Ersanli, 2021).
Synthesis and Chemical Reactions
Research has also been conducted on the synthesis routes and chemical reactions involving compounds similar to methyl 6-bromo-4-chloronicotinate. These studies explore the conditions leading to optimal yields, the influence of different reagents, and the resultant products' characteristics. For example, the Knorr synthesis process has been investigated for its efficiency in producing quinoline derivatives, highlighting the methodological advancements in synthetic organic chemistry (Wlodarczyk, Simenel, Delepierre, Barale, Janin, 2011).
Environmental and Biological Applications
The environmental and biological impacts of chemicals related to methyl 6-bromo-4-chloronicotinate have been studied, including the biodegradation of pesticides and the synthesis of environmentally friendly alternatives to harmful chemicals. For instance, the biodegradation of imidacloprid, a pesticide, by soil microorganisms has been examined to understand its breakdown and potential environmental impact. This research is crucial for developing sustainable agricultural practices and reducing harmful environmental effects (Anhalt, Moorman, Koskinen, 2007).
Chemical Alternatives and Fumigation
Investigations into alternatives for pre-plant soil fumigants, as replacements for methyl bromide, have highlighted the role of chemicals similar to methyl 6-bromo-4-chloronicotinate. These studies assess the effectiveness, environmental impact, and safety of various chemical alternatives, contributing to the development of more sustainable and less harmful agricultural practices (Duniway, 2002).
Safety and Hazards
properties
IUPAC Name |
methyl 6-bromo-4-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEASAUSJELNJFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744293 |
Source
|
Record name | Methyl 6-bromo-4-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256789-73-7 |
Source
|
Record name | 3-Pyridinecarboxylic acid, 6-bromo-4-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256789-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-bromo-4-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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